1-Piperidinecarboxylicacid, 3-fluoro-4-hydroxy-, phenylmethyl ester,(3R,4R)-rel-
CAS No.:
Cat. No.: VC16531647
Molecular Formula: C26H32F2N2O6
Molecular Weight: 506.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H32F2N2O6 |
|---|---|
| Molecular Weight | 506.5 g/mol |
| IUPAC Name | benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate;benzyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate |
| Standard InChI | InChI=1S/2C13H16FNO3/c2*14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h2*1-5,11-12,16H,6-9H2/t2*11-,12-/m10/s1 |
| Standard InChI Key | PUZDZDCDIGMZOZ-CMFFWLDZSA-N |
| Isomeric SMILES | C1CN(C[C@H]([C@@H]1O)F)C(=O)OCC2=CC=CC=C2.C1CN(C[C@@H]([C@H]1O)F)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1CN(CC(C1O)F)C(=O)OCC2=CC=CC=C2.C1CN(CC(C1O)F)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural and Chemical Identity
1-Piperidinecarboxylicacid, 3-fluoro-4-hydroxy-, phenylmethyl ester,(3R,4R)-rel- (IUPAC name: benzyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate; benzyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate) is a racemic mixture of two enantiomers. The compound’s molecular formula is C26H32F2N2O6, with a molecular weight of 506.5 g/mol . This conflicts with the PubChem-reported formula (C26H32F2N2O), likely due to a typographical error, as the calculated molecular weight aligns with the dimeric form of the monomeric unit (C13H16FNO3) .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | Not assigned | |
| Molecular Formula | C26H32F2N2O6 | |
| Molecular Weight | 506.5 g/mol | |
| SMILES | C1CN(CC@HF)C(=O)OCC2=CC=CC=C2.C1CN(CC@@HF)C(=O)OCC2=CC=CC=C2 | |
| Chiral Centers | 3R,4R and 3S,4S |
The compound features a piperidine ring with fluorine (-F) and hydroxyl (-OH) groups at positions 3 and 4, respectively, and a benzyl ester (-OCC6H5) at the 1-position. The stereochemistry is critical for its biochemical interactions, as enantiomers often exhibit divergent pharmacological profiles .
Synthesis and Reaction Pathways
The synthesis of this compound involves multi-step organic transformations, leveraging strategies common to piperidine derivatives. A plausible route, inferred from analogous syntheses , includes:
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Piperidine Functionalization: Starting with piperidine-1-carboxylic acid , selective fluorination and hydroxylation are achieved via electrophilic substitution or directed ortho-metalation.
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Protection-Deprotection Strategy: The hydroxyl group is protected (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions during esterification .
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Esterification: Reaction with benzyl chloride in the presence of a base (e.g., triethylamine) yields the benzyl ester .
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Resolution of Enantiomers: Chiral chromatography or enzymatic resolution separates the (3R,4R) and (3S,4S) enantiomers .
Table 2: Synthetic Intermediates and Reagents
| Step | Intermediate/Reagent | Role |
|---|---|---|
| 1 | Piperidine-1-carboxylic acid | Backbone formation |
| 2 | Selectfluor® | Fluorinating agent |
| 3 | Benzyl chloride | Esterification reagent |
Challenges include regioselective fluorination and maintaining stereochemical integrity during hydroxylation. Modern catalytic asymmetric methods could improve enantiomeric excess .
Spectroscopic Characterization
Structural confirmation relies on spectroscopic techniques:
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- concentration of a solution resulting from a known mass of compound in a specific volume